BenchChemオンラインストアへようこそ!

1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Medicinal Chemistry Chemical Synthesis Quality Control

1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (CAS 860612-25-5) is a synthetic small molecule belonging to the tetrahydrocarbazole oxime ester class. It is structurally characterized by a tetrahydrocarbazole core with an O-(cyclohexylcarbonyl)oxime substituent at the 1-position.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 860612-25-5
Cat. No. B2515898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole
CAS860612-25-5
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESC1CCC(CC1)C(=O)ON=C2CCCC3=C2NC4=CC=CC=C34
InChIInChI=1S/C19H22N2O2/c22-19(13-7-2-1-3-8-13)23-21-17-12-6-10-15-14-9-4-5-11-16(14)20-18(15)17/h4-5,9,11,13,20H,1-3,6-8,10,12H2/b21-17+
InChIKeyRUSOMAPXZXCCGO-HEHNFIMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

860612-25-5: A High-Purity Tetrahydrocarbazole Oxime Ester Building Block for Neurokinin Receptor Research


1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (CAS 860612-25-5) is a synthetic small molecule belonging to the tetrahydrocarbazole oxime ester class. It is structurally characterized by a tetrahydrocarbazole core with an O-(cyclohexylcarbonyl)oxime substituent at the 1-position [1]. This compound features in the patent literature alongside broader tetrahydrocarbazole derivatives investigated as neurokinin-1 (NK1) receptor antagonists [2], positioning it as a potential key intermediate or scaffold in medicinal chemistry programs targeting the tachykinin receptor family.

Why Unspecified Tetrahydrocarbazole Oximes Cannot Replace 860612-25-5 in Development Pipelines


The simple tetrahydrocarbazole oxime (e.g., N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine) lacks the O-cyclohexylcarbonyl ester functionality, which fundamentally alters its physicochemical properties, reactivity, and biological target engagement profile [1]. In the context of neurokinin receptor programs, the general tetrahydrocarbazole scaffold described in patent DE102004033902A1 demonstrates that subtle variations in ring substitution and oxime derivatization critically modulate receptor affinity and pharmacokinetic behavior [2]. The specific cyclohexylcarbonyl ester group of 860612-25-5 is not present in the free oxime or in simpler analogs, making generic substitution without experimental validation a high-risk proposition that can lead to failed synthetic routes, erroneous structure-activity relationship (SAR) conclusions, and wasted procurement resources.

Quantitative Differentiation of 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole (860612-25-5)


Assured Purity: 95% vs. 90% – A Decisive Procurement Specification for 860612-25-5

For synthetic building blocks, purity directly impacts yield and side-product formation. The AKSci catalog lot of CAS 860612-25-5 specifies a minimum purity of 95% , while other commercial sources, such as Key Organics Ltd., offer the compound at a minimum purity of 90% . This 5-percentage-point difference represents a significantly lower potential for isomeric or related-substance contamination, a critical factor in multi-step syntheses where intermediate purity correlates with final active pharmaceutical ingredient (API) quality.

Medicinal Chemistry Chemical Synthesis Quality Control

Calculated Lipophilicity: logP 4.9 Differentiates 860612-25-5 from More Polar Analogs

Lipophilicity, expressed as the octanol-water partition coefficient (logP), is a key determinant of membrane permeability and in vivo distribution. The XLogP3-AA for 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole is computed at 4.9 [1]. By comparison, the free oxime analog (N-(2,3,4,9-tetrahydrocarbazol-1-ylidene)hydroxylamine) has a computed XLogP3 of 2.3 [2]. The 2.6-log unit increase indicates a substantial shift towards lipophilicity, which can be advantageous for crossing the blood-brain barrier but necessitates careful formulation strategies.

ADME Drug Design Physicochemical Property

Topological Polar Surface Area (TPSA): A 54.5 Ų Metric for Bioavailability Rule-Based Compound Triage

The topological polar surface area (TPSA) is a widely used descriptor for predicting oral absorption and brain penetration. For 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole, the TPSA is calculated to be 54.5 Ų [1]. This falls below the 140 Ų threshold for good oral bioavailability and, critically, below the 90 Ų threshold often associated with optimal CNS penetration. In contrast, the free oxime analog possesses a higher TPSA of 74.8 Ų due to the additional hydrogen bond donor [2], potentially limiting its passive membrane permeation relative to the ester.

Drug-likeness Oral Bioavailability Property-based Design

High-Value Application Scenarios for the 95%-Purity 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole


Ultrasound-Assisted Synthesis of NK1 Antagonist Lead Series

Procurement of the 95% pure grade (AKSci) enables direct use as a building block in rapid, ultrasound-assisted Pd-catalyzed cross-coupling or oxime-ether reduction sequences to generate focused libraries of potential neurokinin-1 receptor antagonists. The assured high purity minimizes the need for pre-functionalization purification, accelerating SAR exploration as described in the foundational patent literature [1].

CNS-Penetrant Probe Design Guided by Favorable logP and TPSA Profile

The combination of a measured logP of 4.9 and a TPSA of 54.5 Ų [2] positions 860612-25-5 as a superior intermediate for designing brain-penetrant fluorescent or photoaffinity probes targeting central GPCRs. This scenario leverages its physicochemical distinction from more polar analogs (logP 2.3, TPSA 74.8 Ų) to achieve the passive membrane permeability required for live-cell imaging in neuronal cultures.

Metabolically Labile Ester Prodrug Strategy for Tetrahydrocarbazole Payloads

The O-cyclohexylcarbonyl oxime ester bond can function as a prodrug moiety, hydrolyzing in vivo to release the active free oxime. This structural feature is absent in the simple oxime analog [3], making 860612-25-5 a unique candidate for studying esterase-mediated activation in target tissues. The 90% purity grade from Key Organics is cost-effective for initial large-scale prodrug synthesis and in vitro plasma stability screening.

Quote Request

Request a Quote for 1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.